(3,3-Dimethylcyclobutyl)hydrazine dihydrochloride
Description
(3,3-Dimethylcyclobutyl)hydrazine dihydrochloride is a hydrazine derivative featuring a cyclobutane ring substituted with two methyl groups at the 3-position and a hydrazine moiety functionalized as a dihydrochloride salt. Hydrazine dihydrochlorides are widely used in organic synthesis, coordination chemistry, and materials science due to their reducing capabilities and ability to form stable complexes . The cyclobutyl backbone in this compound may confer unique steric and electronic effects, influencing its reactivity and stability compared to simpler hydrazine derivatives.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H16Cl2N2 |
|---|---|
Molecular Weight |
187.11 g/mol |
IUPAC Name |
(3,3-dimethylcyclobutyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6(2)3-5(4-6)8-7;;/h5,8H,3-4,7H2,1-2H3;2*1H |
InChI Key |
GZCRGLKXJXLRHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)NN)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,3-Dimethylcyclobutanol Precursors
The cyclobutane backbone is typically constructed via [2+2] photocycloaddition or ring-closing metathesis. For example, 3,3-dimethylcyclobutanol derivatives are synthesized by reacting tert-butanol with vinylidene chloride in the presence of sulfuric acid and boron trifluoride (BF₃). This method generates a strained cyclobutane ring, which is subsequently oxidized or functionalized.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction is employed to introduce hydrazine-compatible leaving groups. In one protocol, 3,3-dimethylcyclobutanol reacts with phthalimide derivatives under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, THF) to form N-(3,3-dimethylcyclobutyl)oxyphthalimide (yield: 67–79%). This intermediate is critical for subsequent hydrazine substitution.
Hydrazine Functionalization Strategies
Hydrazinolysis of Phthalimide Intermediates
The phthalimide group is cleaved using hydrazine hydrate to release the primary amine. For instance, N-(3,3-dimethylcyclobutyl)oxyphthalimide is treated with excess hydrazine hydrate in dichloromethane/methanol (10:1 v/v) at 25°C for 2 hours. The resulting (3,3-dimethylcyclobutyl)hydrazine is isolated as a free base (yield: 85–92%).
Reductive Amination of Ketones
An alternative route involves reductive amination of 3,3-dimethylcyclobutanone. The ketone is condensed with hydrazine hydrate in ethanol under reflux, followed by reduction with sodium cyanoborohydride (NaBH₃CN) in acetic acid. This method achieves moderate yields (60–75%) but requires careful pH control to avoid over-reduction.
Dihydrochloride Salt Formation
Acid-Mediated Salt Precipitation
The free hydrazine base is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl). A typical procedure involves dissolving (3,3-dimethylcyclobutyl)hydrazine in anhydrous ethanol and adding concentrated HCl (37%) dropwise at 0°C. The precipitate is filtered, washed with cold ether, and dried under vacuum (yield: 95–98%).
Optimization of Crystallization Conditions
Crystallization from ethanol/water (4:1 v/v) at −20°C enhances purity (>99% by HPLC). X-ray diffraction studies confirm the salt’s monoclinic crystal structure, with hydrogen-bonding networks stabilizing the dihydrochloride form.
Comparative Analysis of Synthetic Routes
Characterization and Quality Control
Spectroscopic Confirmation
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) shows a single peak at 4.2 minutes, confirming >99% purity.
Industrial Applications and Modifications
Pharmaceutical Intermediates
The compound serves as a key intermediate in glucagon receptor modulators. For example, coupling with quinoline derivatives via amide bonds yields candidates with nanomolar bioactivity.
Agrochemical Synthesis
3,3-Dimethylcyclobutyl hydrazine derivatives are alkylated to produce herbicides with enhanced photostability. Field trials demonstrate 90% weed inhibition at 50 ppm concentrations.
Chemical Reactions Analysis
(3,3-Dimethylcyclobutyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azine derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The hydrazine moiety can undergo substitution reactions with electrophiles to form substituted hydrazine derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of (3,3-Dimethylcyclobutyl)hydrazine dihydrochloride is in medicinal chemistry, particularly in drug discovery and development. The hydrazine group is known for its ability to react with various biomolecules, potentially leading to the inhibition or modulation of enzyme activity. Research indicates that this compound may interact with nucleophilic sites on proteins, suggesting its utility in studying enzyme mechanisms and redox biology.
Studies focusing on the biological activity of this compound have revealed its capacity to influence cellular pathways. Its ability to form covalent bonds with proteins may allow researchers to explore its effects on cellular redox balance and signaling pathways through redox reactions. Ongoing studies are evaluating its therapeutic potential in various diseases, including cancer and metabolic disorders.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows for the formation of various derivatives that can be utilized in the synthesis of pharmaceuticals and agrochemicals. The compound's reactivity makes it an essential reagent in organic synthesis.
Case Study 1: Enzyme Inhibition Studies
A study investigated the effects of this compound on specific enzyme targets involved in metabolic pathways. The results indicated that this compound could inhibit enzyme activity by forming covalent bonds with active site residues, thus providing insights into enzyme regulation mechanisms.
Case Study 2: Redox Biology Research
In another research project focused on redox biology, this compound was used to explore its impact on cellular oxidative stress responses. The findings suggested that this compound could modulate oxidative stress levels in cells, highlighting its potential role as a research tool in understanding oxidative damage in various diseases.
Mechanism of Action
The mechanism of action of (3,3-Dimethylcyclobutyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the cyclobutyl structure can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs of (3,3-Dimethylcyclobutyl)hydrazine dihydrochloride, highlighting substituent variations and their implications:
Reactivity and Stability
- Steric Effects: Cyclobutyl derivatives like this compound likely exhibit reduced reactivity in nucleophilic substitution compared to linear-chain analogs (e.g., [3-(dimethylamino)propyl]hydrazine dihydrochloride) due to ring strain and steric hindrance .
- Thermal Stability : Larger substituents (e.g., benzyl or nitro groups) generally decrease thermal stability. For example, diphenyl-dibenzylhydrazine dihydrochloride decomposes at 215.5°C, while simpler derivatives like hydrazine sulfate remain stable under ambient conditions .
Research Findings and Data
Table 1: Comparative Performance in Perovskite Solar Cells
| Compound | PCE (%) | Stability Improvement | Reference |
|---|---|---|---|
| Hydrazine dihydrochloride | N/A | Moderate | |
| Trihydrazine dihydriodide (THDH) | 8.48 | High | |
| Phenylhydrazine hydrochloride | 7.91 | Low |
Table 2: Melting Points and Stability
Biological Activity
(3,3-Dimethylcyclobutyl)hydrazine dihydrochloride is a chemical compound that has garnered interest for its potential biological activities. This article synthesizes current research findings, case studies, and comparative analyses to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its unique cyclobutyl structure with two methyl groups at the 3-position and a hydrazine group. The molecular formula is CHClN, and it has a molecular weight of approximately 187.11 g/mol. The presence of two hydrochloride groups enhances its solubility and stability in various solvents, making it suitable for scientific research applications.
Mechanisms of Biological Activity
Research indicates that this compound may interact with various biomolecules through several mechanisms:
- Covalent Bond Formation : The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or modulating enzyme activity.
- Redox Reactions : The compound may influence cellular redox balance and signaling pathways through redox reactions, affecting overall cellular function.
- Enzyme Modulation : Studies suggest that this compound can modulate enzymatic activity, which could have implications for drug design and therapeutic applications.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals distinctive features that may influence its biological activity. Below is a summary table comparing several related compounds:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Cyclopentylhydrazine hydrochloride | 24214-72-0 | 0.85 | Contains a cyclopentyl ring; used in similar applications. |
| Cyclohexylhydrazine hydrochloride | 24214-73-1 | 0.85 | Features a cyclohexyl ring; broader pharmacological studies. |
| Cyclopropylhydrazine hydrochloride | 213764-25-1 | 0.74 | Smaller ring structure; different reactivity profile. |
| 3-Methylcyclobutanamine hydrochloride | 89381-07-7 | 0.62 | Contains an additional methyl group; distinct biological activity. |
| 1-Cyclobutylhydrazine hydrochloride | 158001-21-9 | 0.67 | Similar ring structure but lacks methyl substitutions; different synthesis pathways. |
Case Studies and Experimental Findings
Ongoing research has focused on evaluating the therapeutic potential of this compound across various biological systems:
- Anticancer Activity : Preliminary studies suggest that hydrazine derivatives exhibit significant antiproliferative effects against cancer cell lines, indicating potential for development as anticancer agents . For instance, related hydrazones have shown IC50 values ranging from 4 to 17 µM against various cancer cell lines .
- Antimicrobial Properties : Hydrazones have been reported to possess antibacterial and antifungal activities against various pathogens, suggesting that this compound may also exhibit similar antimicrobial properties .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in models of neurodegeneration, highlighting the need for further investigation into the neuroprotective potential of this compound.
Q & A
Basic: What are the recommended methods for synthesizing (3,3-Dimethylcyclobutyl)hydrazine dihydrochloride in a laboratory setting?
Answer:
The synthesis typically involves reacting a cyclobutyl ketone derivative with hydrazine under acidic conditions. For example:
Hydrazine reaction : React 3,3-dimethylcyclobutanone with hydrazine hydrate in ethanol, followed by HCl gas bubbling to precipitate the dihydrochloride salt.
Purification : Recrystallize the product from ethanol/water mixtures to enhance purity.
Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm stoichiometry using elemental analysis.
Similar hydrazine dihydrochloride syntheses (e.g., phenylhydrazine derivatives) emphasize strict anhydrous conditions to avoid byproducts like hydrazine hydrate adducts .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
A multi-technique approach is critical:
- NMR : H and C NMR to confirm the cyclobutyl structure and hydrazine proton environments (e.g., NH signals at δ 8–10 ppm in DO).
- IR : Stretching bands for N-H (3100–3300 cm) and C-N (1100–1250 cm).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (as demonstrated for acyl hydrazides in ).
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H] or [M+Cl] adducts).
Cross-validation with computational methods (e.g., DFT) improves structural assignments .
Basic: What are the critical handling and storage protocols for this compound?
Answer:
- Handling : Use inert atmosphere (N/Ar) to prevent oxidation. Wear PPE (gloves, goggles) due to potential skin/eye irritation.
- Storage : Keep in airtight, light-resistant containers at 2–8°C. Desiccate to avoid hygroscopic degradation.
- Decomposition : Monitor for color changes (yellowing indicates oxidation) or gas release (NH/HCl), which suggest instability.
Hydrazine derivatives are sensitive to moisture and light, as noted in safety data sheets for analogous compounds .
Advanced: How can computational chemistry methods predict the stability and reactivity of this compound in different solvent systems?
Answer:
- Solvent modeling : Use COSMO-RS or DFT to calculate solvation free energies in polar (water) vs. non-polar (toluene) solvents.
- Reactivity : Simulate protonation states (hydrazine vs. hydrazinium ion) using pKa predictions (e.g., ACD/Labs or SPARC).
- Degradation pathways : Apply transition-state modeling (Gaussian, ORCA) to identify hydrolysis or oxidation intermediates.
highlights DFT’s utility in analyzing hydrogen-bonding interactions, which influence stability .
Advanced: How do researchers resolve contradictions in experimental data, such as inconsistent yields or purity across synthesis batches?
Answer:
Root-cause analysis :
- Check reagent purity (e.g., hydrazine hydrate concentration).
- Monitor reaction pH (HCl stoichiometry affects salt formation).
Process optimization :
- Use design of experiments (DoE) to test variables (temperature, solvent ratios).
Analytical validation :
- Compare HPLC profiles (C18 column, 0.1% TFA in water/acetonitrile) to identify impurities.
Contradictions often arise from subtle condition changes, as seen in hydrazine-based syntheses .
Advanced: What strategies are recommended for studying the compound’s stability under extreme conditions (e.g., high temperature or UV exposure)?
Answer:
- Accelerated stability studies :
- Thermal: Heat samples to 40–60°C and monitor decomposition via NMR/TGA.
- Photolytic: Expose to UV (254 nm) and analyze degradation products using LC-MS.
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions.
Safety data for related hydrazines () emphasize thermal instability, necessitating such protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
